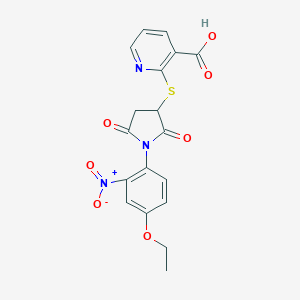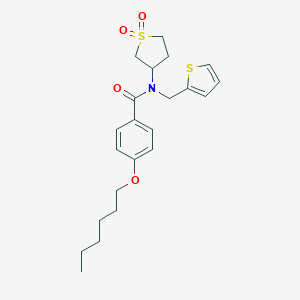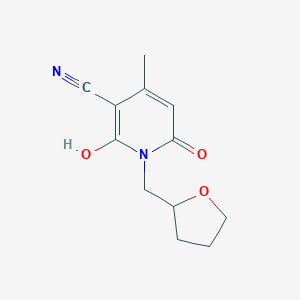
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a dioxopyrrolidinyl moiety, and a nicotinic acid derivative, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the ethoxybenzene ring.
Cyclization: Formation of the dioxopyrrolidinyl ring through cyclization reactions.
Thioether Formation: Coupling of the thiol group with the nicotinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxopyrrolidinyl moiety may interact with biological macromolecules. The nicotinic acid derivative can influence metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its functional groups and overall structure.
Nicotinic acid derivatives: Compounds with similar nicotinic acid moieties but different substituents.
Uniqueness
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S/c1-2-28-10-5-6-12(13(8-10)21(26)27)20-15(22)9-14(17(20)23)29-16-11(18(24)25)4-3-7-19-16/h3-8,14H,2,9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMODUGKZNQRMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)
![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)
![N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)

![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)
![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)

![Ethyl 4,5-dimethyl-2-({[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B363286.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363289.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B363298.png)


